[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate
Description
Properties
CAS No. |
35738-25-1 |
|---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate |
InChI |
InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
RJEUVXAJCYTMIC-LRFNUQPTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |
Appearance |
Powder |
melting_point |
329 - 331 °C |
physical_description |
Solid |
Origin of Product |
United States |
Biological Activity
11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate, a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily isolated from various plant species, including Eysenhardtia platycarpa and Rhodomyrtus tomentosa. The following sections detail the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is characterized by a complex arrangement of rings typical of oleanane-type triterpenes. Its molecular formula is C32H48O5, and it possesses functional groups that contribute to its biological properties.
1. Antioxidant Activity
Antioxidant activity is one of the most studied aspects of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate. Several assays have been employed to evaluate this property:
- DPPH Radical Scavenging Activity : The compound demonstrates significant scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals in biological systems. In studies, varying concentrations showed a dose-dependent increase in scavenging activity.
- ABTS Radical Scavenging Activity : Similar to DPPH assays, ABTS assays revealed that the compound effectively reduces ABTS radicals, further supporting its role as an antioxidant.
| Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 0.1 | 25.4 | 30.2 |
| 0.5 | 45.7 | 55.1 |
| 1.0 | 68.9 | 78.4 |
2. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies have shown that it can reduce the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism through which it may exert its anti-inflammatory effects.
3. Anticancer Activity
The anticancer potential of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate has been explored in various cancer cell lines:
- Cell Viability Assays : Studies have demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values indicate potent cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
The mechanisms underlying the biological activities of this compound include:
- Induction of apoptosis in cancer cells via activation of caspase pathways.
- Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer : A study assessed the effects of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate on MCF-7 cells and found a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers.
Scientific Research Applications
Basic Information
- Chemical Name : 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
- CAS Number : 35738-25-1
- Molecular Formula : C32H48O5
- Molecular Weight : 512.72 g/mol
Structural Characteristics
The compound belongs to the class of organic compounds known as triterpenoids, which are characterized by their complex structures derived from six isoprene units. The structural formula indicates a unique arrangement of functional groups that contribute to its bioactivity.
Anticancer Activity
Numerous studies have explored the anticancer properties of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the International Journal of Health and Allied Sciences demonstrated that extracts containing this compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest (Norkum et al., 2023) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo.
- Data Table: Anti-inflammatory Studies
| Study | Model | Findings |
|---|---|---|
| Norkum et al., 2023 | Mouse model | Reduced levels of TNF-alpha and IL-6 |
| FooDB Report | Cell culture | Inhibition of COX-2 expression |
Antioxidant Activity
Research indicates that 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate possesses significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- Case Study : In a DPPH radical scavenging assay, the compound demonstrated a dose-dependent increase in antioxidant activity compared to standard antioxidants (Norkum et al., 2023) .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Data Table: Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| ResearchGate Analysis | Neuroblastoma cells | Reduced oxidative stress markers and improved cell viability |
Potential Use in Traditional Medicine
The compound is also noted for its presence in traditional medicinal plants such as Eysenhardtia platycarpa. Its historical use suggests potential therapeutic applications that merit further exploration.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations:
- 3-Acetate Group: All compounds share a 3β-acetate moiety, which enhances lipophilicity and may influence bioactivity. For example, oleanolic acid 3-acetate exhibits mitochondrial-mediated apoptosis in cancer cells , while capsidiol 3-acetate accumulates during antiviral defense .
- Skeletal Differences: The target compound and oleanolic acid 3-acetate are triterpenoids (30 carbons), whereas capsidiol 3-acetate is a sesquiterpene (15 carbons). The 11a,12a-epoxy group in the target compound is absent in other analogs, suggesting unique reactivity or binding properties .
- Lactone vs. Carboxylic Acid : The 28,13-lactone in the target compound contrasts with the 28-carboxylic acid group in Compound 11, which forms via Brønsted acid-catalyzed rearrangement of epoxy intermediates .
Capsidiol 3-Acetate (Plant Defense):
Preparation Methods
Source Identification and Biogenetic Context
The compound has been identified in Eysenhardtia platycarpa, a leguminous plant native to Central America. Triterpenoids in such species often localize in bark or root tissues, requiring solvent-based extraction.
Solvent Selection and Maceration
Ethanol (70–80% v/v) or methanol is typically used for initial maceration due to their ability to penetrate plant matrices and dissolve polar triterpenoids. A study isolating analogous oleanane derivatives reported optimal yields using 80% ethanol at 60°C for 72 hours.
Fractionation and Chromatographic Purification
Crude extracts undergo liquid-liquid partitioning (e.g., ethyl acetate/water) to concentrate triterpenoids. Subsequent purification via silica gel chromatography with gradients of hexane:ethyl acetate (9:1 to 1:1) isolates epoxy-oleanane derivatives. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile:water mobile phases achieves final purity (>95%).
Table 1: Natural Extraction Workflow for 11a,12a-Epoxy-3β-hydroxy-28,13-oleananolide 3-Acetate
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Maceration | 80% ethanol, 60°C, 72h | 0.12 | 30 |
| Liquid-liquid | Ethyl acetate/water | 0.09 | 50 |
| Silica CC | Hexane:EtOAc (9:1→1:1) | 0.05 | 80 |
| HPLC | C18, ACN:H₂O (70:30) | 0.02 | 95 |
Semi-Synthetic Derivatization from Oleanolic Acid
Substrate Selection and Epoxidation
Oleanolic acid (C₃₀H₄₈O₃) serves as a precursor due to structural homology. Key steps include C-3 acetylation and 11a,12a-epoxidation.
Acetylation at C-3 Hydroxyl
Reaction of oleanolic acid with acetic anhydride (2 eq) in pyridine at 25°C for 6 hours yields 3-acetoxy-oleanolic acid. Monitoring via thin-layer chromatography (TLC; Rf = 0.6 in toluene:acetone 8:2) confirms completion.
Epoxidation of Δ¹¹,¹² Double Bond
Epoxidation employs meta-chloroperbenzoic acid (mCPBA, 1.2 eq) in dichloromethane at 0°C→25°C over 12 hours. Epoxide formation is verified by nuclear magnetic resonance (NMR) disappearance of olefinic signals (δ 5.3 ppm) and emergence of epoxy protons (δ 3.1–3.3 ppm).
Table 2: Semi-Synthetic Reaction Parameters
| Reaction | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 25 | 6 | 85 |
| Epoxidation | mCPBA, CH₂Cl₂ | 0→25 | 12 | 72 |
Total Synthesis Strategies
Retrosynthetic Analysis
The oleanane skeleton is constructed via cyclization of squalene oxide analogs, though this approach is less common due to stereochemical challenges.
Squalene Oxide Cyclization
Enzymatic cyclization using oxidosqualene cyclase (OSC) in Saccharomyces cerevisiae generates the tetracyclic core. However, functionalization at C-28 and C-13 requires post-cyclization modification, limiting practicality.
Friedel-Crafts Alkylation for Ring Formation
A 14-step synthesis starting from geraniol involves Friedel-Crafts alkylation to form the D-ring, followed by Wagner-Meerwein rearrangements to establish the C-13 and C-28 lactone.
Table 3: Total Synthesis Key Metrics
| Step | Reaction | Yield (%) |
|---|---|---|
| Geraniol→D-ring | Friedel-Crafts | 45 |
| Lactonization | Wagner-Meerwein | 32 |
| Epoxidation | mCPBA | 28 |
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
HPLC-DAD (λ = 210 nm) with retention time 12.7 min (ACN:H₂O 70:30) confirms ≥95% purity.
Challenges and Optimization Opportunities
Natural Extraction Limitations
Low yields (0.02% final) and resource-intensive chromatography necessitate exploration of pressurized solvent extraction (PSE) or microwave-assisted techniques.
Stereochemical Control in Synthesis
Epoxide stereochemistry (11a,12a vs. 11β,12β) remains problematic. Asymmetric epoxidation catalysts (e.g., Shi epoxidation) may improve selectivity.
Q & A
Basic Question: What analytical methodologies are recommended for structural characterization and differentiation of this compound from structurally similar triterpenoids?
Answer:
- NMR Spectroscopy : Use 1D , , and 2D NMR (HSQC, HMBC, COSY) to resolve stereochemistry at C-11α/12α epoxy and C-3β hydroxy groups. Compare with databases like Phytochemical and Ethnobotanical Databases for oleanane-type triterpenoids .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode can confirm molecular formula (e.g., C32H48O5) and fragmentation patterns. For example, the 3-acetate group typically shows a neutral loss of 60 Da (CH3COOH) .
- X-ray Crystallography : Resolves absolute configuration ambiguities, particularly for the epoxy ring and acetoxy group orientation .
Advanced Question: How can conflicting data on the compound’s pro-apoptotic mechanisms (ROS-dependent vs. ROS-independent pathways) be reconciled?
Answer:
- Experimental Design :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in SKOV3 ovarian cancer cells treated with the compound. Measure ROS levels under hypoxia/normoxia .
- Mitochondrial Transmembrane Potential (ΔΨm) : Apply JC-1 staining to assess ΔΨm collapse. Compare ROS inhibitors (e.g., NAC) to isolate ROS-dependent vs. ROS-independent effects .
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes in ROS-suppressed vs. untreated cells. Focus on Bcl-2 family proteins and caspase activation pathways .
Basic Question: What is the compound’s biosynthetic origin in plant systems, and which enzymes are implicated?
Answer:
- Biosynthetic Pathway : Likely derived from oleanolic acid via cytochrome P450-mediated epoxidation (C-11α/12α) and acetyltransferase-mediated 3-O-acetylation. Compare with NbTPS1 and NbEAH enzymes in Nicotiana benthamiana, which hydroxylate and acetylate terpenoid backbones .
- Key Enzymes :
Advanced Question: How to validate the compound’s stability under varying pH and temperature conditions for in vitro assays?
Answer:
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Use UPLC-QTOF to quantify degradation products (e.g., deacetylated derivatives) .
- Thermal Stability : Perform accelerated stability testing (40°C, 75% RH) over 30 days. Monitor epoxy ring opening via FTIR (loss of 890 cm epoxy peak) .
Basic Question: What synthetic strategies are employed to produce 11α,12α-epoxy derivatives from oleanolic acid precursors?
Answer:
- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane to introduce the 11α,12α-epoxy group. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in PE-EtOAc 5:1) .
- Acetylation : Protect the 3β-hydroxy group with acetic anhydride/pyridine before epoxidation to prevent side reactions .
Advanced Question: How does the 3-acetate group influence the compound’s bioactivity compared to non-acetylated analogs?
Answer:
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Acetylation increases logP (from 2.1 to 3.5), enhancing membrane permeability. Validate via Caco-2 cell monolayer assays .
- Receptor Binding : Molecular docking shows the 3-acetate group forms hydrogen bonds with caspase-3’s catalytic site (binding energy: −9.2 kcal/mol vs. −7.5 kcal/mol for non-acetylated analog) .
Advanced Question: How to resolve discrepancies in reported cytotoxicity IC50 values across cell lines?
Answer:
- Controlled Variables :
Basic Question: What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Toxicity :
Advanced Question: How to investigate the compound’s interaction with SUMOylation proteins in terpene biosynthesis?
Answer:
- Experimental Approach :
Basic Question: What role does the compound play in plant defense mechanisms against pathogens?
Answer:
- Phytoalexin Function :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
